molecular formula C16H14O7 B15212440 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one CAS No. 78405-32-0

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one

Cat. No.: B15212440
CAS No.: 78405-32-0
M. Wt: 318.28 g/mol
InChI Key: WJNCOCOQNPOXCB-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one (molecular formula: C₁₆H₁₄O₇) is a naturally occurring oxygenated xanthone first isolated from Halenia elliptica (Gentianaceae) . Its planar tricyclic skeleton features hydroxyl groups at positions 1 and 7 and methoxy groups at positions 2, 3, and 4. The compound crystallizes as a monohydrate with a layered structure stabilized by hydrogen bonds between carbonyl, hydroxyl, methoxy, and water molecules .

Properties

CAS No.

78405-32-0

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

1,7-dihydroxy-2,3,4-trimethoxyxanthen-9-one

InChI

InChI=1S/C16H14O7/c1-20-14-12(19)10-11(18)8-6-7(17)4-5-9(8)23-13(10)15(21-2)16(14)22-3/h4-6,17,19H,1-3H3

InChI Key

WJNCOCOQNPOXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the isolation from the ethyl acetate fraction of the ethanol extract of the aerial parts of Halenia elliptica. The compound is then purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from natural sources followed by purification processes. Advances in synthetic organic chemistry may also allow for the development of more efficient synthetic routes for large-scale production.

Chemical Reactions Analysis

Demethylation Reactions

The methoxy groups at positions 2, 3, and 4 undergo selective demethylation under acidic conditions. For example:

  • Reagent : Aluminum chloride (AlCl₃) in toluene .

  • Conditions : Reflux at 110°C for 1.5 hours under nitrogen .

  • Outcome : Methoxy groups are converted to hydroxyl groups, yielding polyhydroxylated xanthones. This reaction is critical for generating derivatives with enhanced antioxidant activity .

Key Data :

Starting MaterialProductYield (%)Reference
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one3,4-Dihydroxy-1-methyl-9H-xanthen-9-one72

Bromination Reactions

Electrophilic bromination occurs at electron-rich positions of the xanthone core:

  • Reagent : Tetrabutylammonium bromide (Bu₄NBr) with iodobenzene diacetate (PhI(OAc)₂) .

  • Conditions : Stirring in dichloromethane at 40°C for 7 days .

  • Outcome : Bromine substitutes at position 2, forming 2-bromo derivatives. The reaction’s regioselectivity is influenced by steric and electronic factors .

Key Data :

Starting MaterialProductYield (%)Reference
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one2-Bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one32

Oxidative Transformations

The hydroxyl groups participate in oxidation reactions:

  • Reagent : Oxone® (2KHSO₅·KHSO₄·K₂SO₄) .

  • Conditions : Room temperature in methanol/water .

  • Outcome : Aldehyde groups (if present) oxidize to carboxylic acids, while hydroxyl groups may form ketones or quinones .

Example :

Starting MaterialProductYield (%)Reference
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one (with aldehyde)Carboxylic acid derivative71

Condensation Reactions

The hydroxyl group at position 7 reacts with nucleophiles:

  • Reagent : Hydroxylamine (NH₂OH) .

  • Conditions : Ethanol, reflux for 24 hours .

  • Outcome : Formation of aldoxime derivatives .

Example :

Starting MaterialProductYield (%)Reference
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one (with aldehyde)Aldoxime derivative21

Hydrogen Bonding and Crystal Packing

In its crystalline form (monohydrate), the compound forms hydrogen bonds via:

  • Carbonyl oxygen (O5) and hydroxyl oxygen (O1) with water molecules .

  • Methoxy oxygens (O2, O6) with adjacent molecules, stabilizing the lattice .

Key Structural Parameters :

BondDistance (Å)Angle (°)
O5–H1O1.92169
O1–H1W2.01165

Reactivity Trends

  • Positional Reactivity : The hydroxyl group at position 1 is less reactive due to steric hindrance from neighboring substituents .

  • Methoxy Group Stability : Methoxy groups at positions 2 and 3 resist hydrolysis under mild conditions but demethylate under strong Lewis acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Structural Features and Substitution Patterns

Key structural differences arise from hydroxyl/methoxy group positions and additional substituents (e.g., methyl, halogens).

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Structural Features Source/Reference
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one 1-OH, 7-OH; 2,3,4-OCH₃ C₁₆H₁₄O₇ 336.29 Planar tricyclic skeleton; monohydrate form Halenia elliptica
1,7-Dihydroxy-3-methyl-9H-xanthen-9-one 1-OH, 7-OH; 3-CH₃ C₁₄H₁₀O₄ 242.23 Methyl at C3; no methoxy groups Synthetic/Isolated
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one 1-CH₃; 3,4-OCH₃ C₁₆H₁₄O₄ 270.28 Methyl at C1; adjacent methoxy groups at C3/C4 Synthetic
3,6-Dihydroxy-9H-xanthen-9-one 3-OH, 6-OH C₁₃H₈O₄ 228.20 Dihydroxy at C3/C6; precursor for aminated derivatives Synthetic
1,4-Dihydroxy-3-methoxy-9H-xanthen-9-one 1-OH, 4-OH; 3-OCH₃ C₁₄H₁₀O₅ 258.23 Methoxy at C3; dihydroxy at C1/C4 Synthetic
2,4,5-Trihydroxy-1-methoxy-9H-xanthen-9-one 1-OCH₃; 2,4,5-OH C₁₄H₁₀O₆ 274.23 Trihydroxy cluster; methoxy at C1 Chem960 Database

Key Research Findings and Data

Structural Analysis via X-ray Crystallography

  • Target Compound: Monoclinic crystal system (P2₁/c) with unit cell parameters a = 10.9272 Å, b = 10.4511 Å, c = 14.0201 Å, β = 111.683° .
  • Hydrogen Bonding : O–H···O interactions between hydroxyl (O1, O7), methoxy (O2, O3, O4), and water molecules stabilize the lattice .

Antioxidant Efficacy

  • This compound : Exhibited superior antioxidant activity compared to 1,7-dihydroxy-3-methyl derivatives due to electron-donating methoxy groups enhancing radical stabilization .

Biological Activity

1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one, a member of the xanthone family, has garnered attention for its diverse biological activities. This compound is primarily isolated from natural sources such as Polygala virgata and Halenia elliptica, showcasing its potential therapeutic applications due to its unique chemical structure, which includes three methoxy groups and two hydroxyl groups.

The molecular formula of this compound is C16_{16}H14_{14}O7_7, with a molecular weight of approximately 318.281 g/mol. Its planar three-ring skeleton contributes to its stability and biological activity. The compound exhibits significant solubility in organic solvents, which facilitates its extraction from plant sources.

Table 1: Comparison of Structural Features

Compound NameChemical FormulaUnique Features
This compoundC16_{16}H14_{14}O7_7Three methoxy groups and two hydroxyl groups
1,4-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-oneC16_{16}H14_{14}O7_7Different positioning of hydroxyl groups
1-Hydroxy-2-methoxyxanthoneC15_{15}H12_{12}O4_4Lacks multiple methoxy groups

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties . It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in various biological models. For instance, studies have demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key transcription factor in inflammatory responses. In vitro studies have shown that treatment with this compound significantly decreases levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

This compound exhibits antimicrobial activity against various pathogens. Research has indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism appears to involve disruption of microbial cell membranes .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Pharmaceutical Development : As a potential lead compound for developing anti-inflammatory or antioxidant drugs.
  • Cosmetic Industry : Due to its antioxidant properties, it may be utilized in formulations aimed at skin protection against oxidative stress.

Study on Anti-inflammatory Mechanism

A study published in the journal Molecules explored the anti-inflammatory mechanism of xanthone derivatives including this compound. The study utilized RAW264.7 macrophages treated with LPS to simulate inflammation. Results indicated that the compound effectively inhibited the phosphorylation of p65 and JNK pathways associated with NF-kB signaling .

Antioxidant Efficacy Assessment

Another research article evaluated the antioxidant efficacy of this xanthone in a rat model subjected to oxidative stress induced by rotenone. The findings revealed a significant reduction in malondialdehyde (MDA) levels and an increase in SOD activity post-treatment with the compound .

Q & A

Advanced Research Question

  • Dose-dependent studies : Test across a wide concentration range (e.g., 1–100 µM) in ROS assays (e.g., DCFH-DA) .
  • Mechanistic profiling : Use electron paramagnetic resonance (EPR) to detect radical scavenging or generation .
  • Compare results with structural analogs to isolate functional group contributions (e.g., hydroxyl vs. methoxy positions) .

How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Advanced Research Question

  • Systematic derivatization : Modify hydroxyl/methoxy groups and test bioactivity (e.g., anti-inflammatory via COX-2 inhibition) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinases, DNA topoisomerases) .
  • In silico ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity early in design .

What protocols ensure stability of this compound under varying storage and experimental conditions?

Basic Research Question

  • Storage : -20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .
  • Stability assays : Monitor degradation via HPLC under stress conditions (e.g., pH 2–12, UV exposure) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Notes

  • Methodological Focus : Emphasized techniques over definitions, with references to experimental protocols.
  • Advanced vs. Basic : Separated questions by complexity, ensuring alignment with academic research rigor.

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